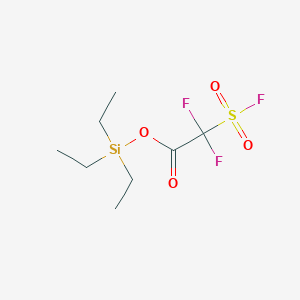
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound known for its utility in various synthetic applications. It is a fluoroalkylation agent, which means it can introduce fluoroalkyl groups into other molecules. This compound is particularly valuable in the preparation of difluorocyclopropenes and difluorocarbene reagents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
化学反应分析
Types of Reactions
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form difluorocyclopropenes.
Hydrolysis: It reacts with water to form 2,2-difluoro-2-(fluorosulfonyl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Triethylamine is often used as a base in these reactions.
Solvents: Anhydrous solvents such as ether and toluene are commonly used.
Major Products
Difluorocyclopropenes: Formed through elimination reactions.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Formed through hydrolysis.
科学研究应用
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of difluorocyclopropenes and difluorocarbene reagents.
Biology: Employed in the modification of biomolecules to introduce fluoroalkyl groups, which can enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the formation of reactive intermediates such as difluorocarbene. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Ethyl trifluoromethanesulfonate
Uniqueness
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its ability to introduce fluoroalkyl groups into molecules efficiently. Its reactivity and the stability of the resulting products make it a valuable reagent in synthetic chemistry .
属性
IUPAC Name |
triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAYXLBAABNCCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463859 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757203-27-3 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
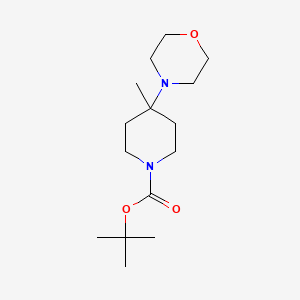
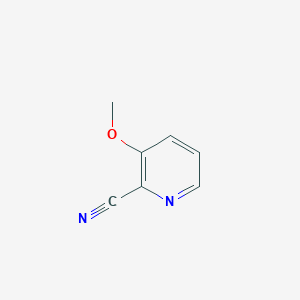

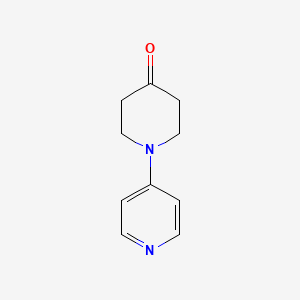
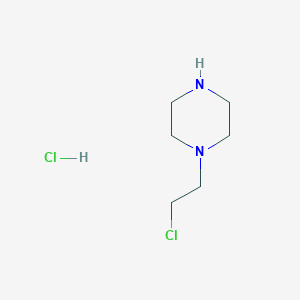
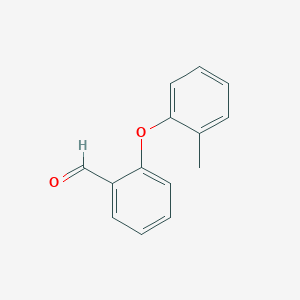
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

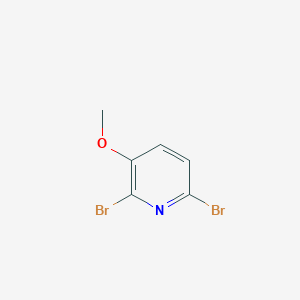
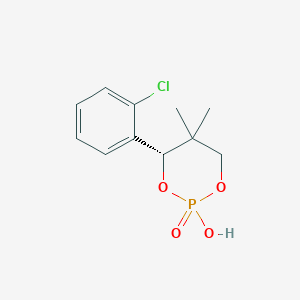
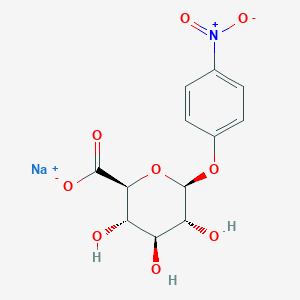

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

